![molecular formula C8H10BrN B1457302 (3-Bromo-2-methyl-phenyl)-methyl-amine CAS No. 1187928-43-3](/img/structure/B1457302.png)
(3-Bromo-2-methyl-phenyl)-methyl-amine
Overview
Description
((3-Bromo-2-methyl-phenyl)-methyl-amine) is a chemical compound used in a variety of laboratory experiments, research studies, and industrial processes. It is a versatile compound that can be used as a reagent, catalyst, or as a reactant in a variety of reactions.
Scientific Research Applications
Synthesis and Characterization
- Organic Synthesis and Derivatives: Research has demonstrated the synthesis and characterization of various amine derivatives and their applications in creating novel compounds with potential biological activities. For example, the synthesis of N-methyl-3-phenyl-norbornan-2-amine, closely related to fencamfamine, highlights the process of developing compounds for potential recreational or therapeutic use (Kavanagh et al., 2013). Similarly, compounds like 2-bromo-4,4'-dinitro-3'-(dimethylsulfinio)-2'-biphenolate have been synthesized, showcasing the structural diversity achievable through organic synthesis (Hou Zi, 2000).
Material Science
- Polymer Solar Cells: Amine-based fullerene derivatives, such as [6,6]-phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, have been applied as acceptor and cathode interfacial materials in polymer solar cells, demonstrating the potential for high electron mobility and efficiency in organic solar cell technology (Lv et al., 2014).
Biological Activities
- Antimicrobial and Cytotoxic Activities: The synthesis and evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole have shown good antibacterial and cytotoxic properties, illustrating the relevance of such compounds in medicinal chemistry and drug development (Noolvi et al., 2014).
- Corrosion Inhibition: Amine derivative compounds have been investigated for their corrosion inhibition performances on mild steel in acidic environments, highlighting the application of such compounds in protecting industrial materials (Boughoues et al., 2020).
Mechanism of Action
3-Bromo-N,2-dimethylaniline, also known as (3-Bromo-2-methyl-phenyl)-methyl-amine, is a chemical compound with the molecular formula BrC6H5N(CH3)2 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.
Target of Action
The primary targets of 3-Bromo-N,2-dimethylaniline are currently unknown. The compound is primarily used as an intermediate in organic synthesis and pharmaceutical development
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .
properties
IUPAC Name |
3-bromo-N,2-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-7(9)4-3-5-8(6)10-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYFHZBNCJLKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304554 | |
Record name | 3-Bromo-N,2-dimethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187928-43-3 | |
Record name | 3-Bromo-N,2-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N,2-dimethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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